Jnk-IN-7 was developed as part of ongoing research into selective JNK inhibitors aimed at therapeutic applications in cancer and other diseases where JNK signaling plays a crucial role . The compound has been synthesized and characterized in various studies examining its biochemical properties and mechanisms of action.
Jnk-IN-7 falls under the category of small molecule inhibitors specifically targeting the mitogen-activated protein kinase (MAPK) signaling pathway. It is classified as a selective JNK inhibitor due to its preferential action on the JNK isoforms compared to other kinases.
The synthesis of Jnk-IN-7 involves several key steps that ensure its selective inhibition profile. The process typically begins with the preparation of specific intermediates that are then subjected to various chemical reactions to yield the final product.
Jnk-IN-7 features a complex molecular structure that allows it to interact selectively with the ATP-binding site of JNK enzymes. The precise three-dimensional conformation is critical for its inhibitory activity.
The molecular formula and weight of Jnk-IN-7 are essential for understanding its pharmacokinetic properties. For example:
Jnk-IN-7 participates in various chemical reactions primarily related to its interaction with JNK enzymes. The compound inhibits the phosphorylation activity by competing with ATP binding at the active site.
In vitro assays demonstrate that Jnk-IN-7 effectively reduces c-Jun phosphorylation levels in cell lines treated with pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). This inhibition is quantified using techniques such as Western blotting or fluorescence resonance energy transfer assays .
The mechanism by which Jnk-IN-7 exerts its effects involves binding to the ATP-binding pocket of JNK enzymes, thereby preventing their activation by upstream kinases such as MAPK kinase 4 and MAPK kinase 7.
Studies have shown that by inhibiting JNK activity, Jnk-IN-7 can modulate downstream signaling pathways associated with cell survival, apoptosis, and inflammatory responses . This modulation can lead to therapeutic outcomes in conditions such as cancer and neurodegenerative diseases.
Jnk-IN-7 is typically characterized by:
The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent. Its half-life, metabolic stability, and potential interactions with other biomolecules are areas of ongoing research .
Jnk-IN-7 has significant potential in various scientific applications:
JNK isoforms derive from three genes: JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10). Alternative splicing generates 10+ variants categorized by molecular weight (46 kDa and 55 kDa forms) and C-terminal domain composition [1] [4]. While JNK1 and JNK2 exhibit ubiquitous tissue expression, JNK3 demonstrates CNS-restricted distribution, primarily localizing to neurons with minimal detection in cardiac tissue and testes [3] [8].
Structurally, all isoforms share a conserved Thr-Pro-Tyr (TPY) activation motif requiring dual phosphorylation by upstream kinases MKK4/MKK7. However, JNK3 possesses an extended N-terminal domain (48–57 kDa vs. 46–55 kDa for JNK1/2) that influences substrate docking specificity [4] [9]. Functional divergence is evident:
Table 1: JNK Isoform Characteristics
Isoform | Gene | Molecular Weight | Tissue Distribution | Key Functions |
---|---|---|---|---|
JNK1 | MAPK8 | 46 kDa / 55 kDa | Ubiquitous | Insulin resistance, inflammation |
JNK2 | MAPK9 | 46 kDa / 55 kDa | Ubiquitous | Tumor suppression in solid cancers |
JNK3 | MAPK10 | 48 kDa / 57 kDa | Neurons, heart, testes | Neurodegeneration, stress response |
JNK activation occurs through a tiered kinase cascade: MAP3Ks (e.g., ASK1, MLKs) phosphorylate MKK4/7, which subsequently dually phosphorylate JNK’s TPY motif [4]. Scaffold proteins (JIP1-3, POSH) spatially organize these components, enabling signal amplification and context-specific responses [4] [8]. Under oxidative stress, ASK1 activates JNK via thioredoxin dissociation, while inflammatory cytokines (TNF-α, IL-1β) engage JNK through TRAF2/TAK1 complexes [4].
JNK signaling exhibits a biphasic influence on cell fate:
Table 2: JNK Substrates and Functional Consequences
Substrate Category | Representative Targets | Biological Outcome |
---|---|---|
Transcription Factors | c-Jun, ATF2, p53 | AP-1-mediated inflammation; p53-dependent apoptosis |
Apoptosis Regulators | Bcl-2, Bim, Bmf | Mitochondrial permeabilization; caspase activation |
Cytoskeletal Proteins | Tau, DCX | Neurofibrillary tangle formation; synaptic dysfunction |
Cancer Pathogenesis: JNK isoforms exert context-dependent oncogenic or tumor-suppressive functions. In pancreatic adenocarcinoma, JNK1 silencing reduces proliferation, whereas JNK2 knockdown enhances invasion and xenograft growth [10]. JNK activity within the tumor microenvironment (TME) upregulates PD-L1 expression in bladder cancer and glioblastoma, facilitating immune evasion [3]. Hypoxia-induced JNK activation in colorectal cancer promotes chemotherapy resistance through autophagy upregulation and stemness maintenance [3] [14].
Neurodegeneration: JNK3 hyperactivation is a hallmark of Alzheimer’s disease (AD) pathology. Post-mortem AD brains show elevated phospho-JNK3 co-localized with Aβ plaques. Mechanistically, JNK3 phosphorylates APP at Thr668, increasing amyloidogenic β-secretase processing, and directly hyperphosphorylates tau at AD-relevant epitopes (e.g., Ser422) [5] [8]. JNK3 knockout mice exhibit resistance to kainate-induced neuronal apoptosis and ischemia-reperfusion injury [5] [8].
Metabolic and Inflammatory Disorders: Adipose tissue JNK1 activation induces insulin receptor substrate 1 (IRS-1) phosphorylation at Ser307, disrupting insulin signaling and promoting type 2 diabetes [7]. Hepatic JNK1/2 drive NAFLD progression via TNF-α-mediated steatosis and fibrosis [7].
Table 3: JNK Dysregulation in Human Diseases
Disease Category | Key Mechanisms | Isoform Involvement |
---|---|---|
Pancreatic Cancer | JNK1 promotes proliferation; JNK2 suppresses invasion | JNK1 (pro-tumor); JNK2 (anti-tumor) |
Alzheimer’s Disease | APP/Tau phosphorylation; Aβ production | Primarily JNK3 |
Insulin Resistance | IRS-1 phosphorylation; inflammation | Primarily JNK1 |
Rheumatoid Arthritis | Matrix metalloproteinase production; Th17 differentiation | JNK1/JNK2 |
Traditional ATP-competitive JNK inhibitors (e.g., SP600125) suffer from limited isoform selectivity and off-target effects due to conserved kinase domains. JNK1/2 share 98% ATP-binding site homology, differing only at residues Met77/Leu77 and Ile106/Leu106 [9]. Covalent inhibitors overcome this by targeting a non-conserved cysteine residue (Cys116) present in all JNK isoforms [6] [9].
JNK-IN-7 (HY-15617) exploits this strategy:
Covalent inhibition offers pharmacological advantages:
Table 4: JNK Inhibitor Modalities
Parameter | Reversible ATP-Competitive | Covalent (JNK-IN-7) |
---|---|---|
Target Specificity | Low (JNK1/2/3 similar ATP sites) | High (exploits Cys116) |
Cellular IC₅₀ | ~100–500 nM (c-Jun phosphorylation) | 130–244 nM (A375/HeLa cells) |
Selectivity Challenges | Off-target kinase inhibition | IRAK1, YSK4 inhibition |
Pharmacodynamic Profile | Transient target suppression | Sustained inhibition post-dosing |
Structural studies reveal that JNK-IN-7’s pyrazolopyrimidine core occupies the hydrophobic pocket adjacent to Cys116, forming hydrogen bonds with Met111 and Lys55 [6] [9]. This binding mode stabilizes the activation loop in a conformation that sterically hinders substrate docking, explaining its efficacy in suppressing c-Jun phosphorylation in tumor cells even at submicromolar concentrations [2] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7